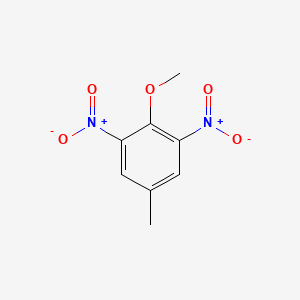
4-Methoxy-3,5-dinitrotoluene
Übersicht
Beschreibung
4-Methoxy-3,5-dinitrotoluene is a chemical compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3,5-dinitrotoluene consists of a benzene ring with three substituents: a methoxy group (-OCH3) and two nitro groups (-NO2). The methoxy group is attached to the fourth carbon atom, while the nitro groups are attached to the third and fifth carbon atoms .Physical And Chemical Properties Analysis
4-Methoxy-3,5-dinitrotoluene is a solid at room temperature . It has a melting point of 122.0 to 126.0 °C . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Biodegradation Pathways and Kinetics
4-Methoxy-3,5-dinitrotoluene, as part of the dinitrotoluenes family, is noted for its use in various industrial applications, notably in the synthesis of explosives. Its derivatives, including 2,4-dinitrotoluene (2,4-DNT), have been extensively studied for their environmental impact and biodegradation pathways. Rhodococcus pyridinivorans NT2, for instance, has been identified as a strain capable of degrading 2,4-DNT, demonstrating the potential of certain microorganisms to mitigate the environmental hazards of such compounds. This strain exhibits an elaborate defense mechanism against the oxidative stress caused by 2,4-DNT, involving alterations in cell structure and the production of biosurfactants and carotenoids. The biodegradation process involves intermediates like 2-amino-4-nitrotoluene and 2,4-diaminotoluene, highlighting the complex biochemical pathways involved in breaking down dinitrotoluenes (Kundu, Hazra, & Chaudhari, 2015).
Metabolic Pathways in Microorganisms
The metabolic pathways of dinitrotoluenes, including compounds similar to 4-Methoxy-3,5-dinitrotoluene, have been a subject of study in various microorganisms. For example, intestinal microorganisms from different species, including rats, mice, and humans, have shown the ability to metabolically transform 2,4-DNT under anaerobic conditions. This process involves a sequential reduction of nitro groups to amino groups, indicating a potential route for detoxification or transformation of such compounds within living organisms (Guest, Schnell, Rickert, & Dent, 1982).
Environmental Sensing and Detection
Innovations in sensor technology have also been explored for detecting nitroaromatic compounds like 4-Methoxy-3,5-dinitrotoluene. Research has led to the development of novel ZnO–Ag2O composite nanoflowers for the electrochemical sensing of 2,4-DNT. These sensors demonstrate high sensitivity and a low limit of detection, indicating their potential in environmental monitoring of nitroaromatic pollutants (Chakraborty et al., 2020).
Insights into Molecular Interactions
The understanding of molecular interactions of dinitrotoluenes on surfaces is crucial for sensing and degradation technologies. Studies involving TiO2 surfaces have provided insights into the adsorption behavior of these compounds, revealing the formation of specific molecular structures upon chemisorption. Such understanding can inform the design of better sensors and catalysts for environmental applications (Tao et al., 2013).
Safety And Hazards
4-Methoxy-3,5-dinitrotoluene is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .
Zukünftige Richtungen
While specific future directions for 4-Methoxy-3,5-dinitrotoluene are not available, research into nitrotoluene compounds continues to be an active area of study. For example, environmentally friendly sample pre-treatment methods for trace determination of nitrotoluene compounds in soil and water samples are being developed .
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNUPXQONRHUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293473 | |
| Record name | 2,6-Dinitro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,5-dinitrotoluene | |
CAS RN |
29455-11-6 | |
| Record name | 29455-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitro-4-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-3,5-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





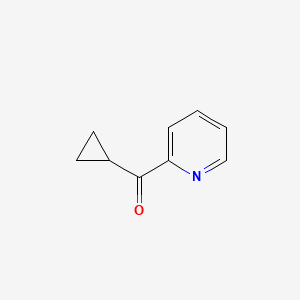
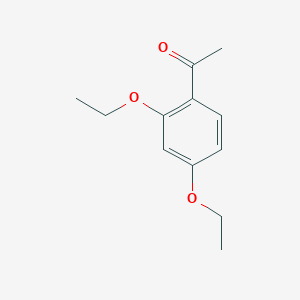



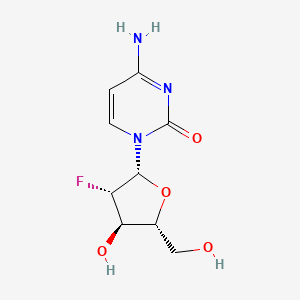
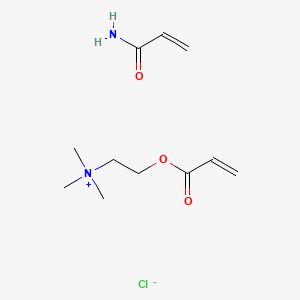


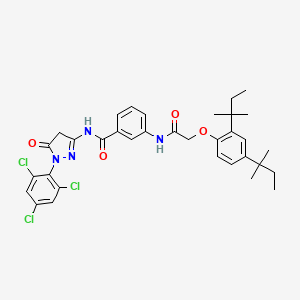
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)